Silane, 1-cyclohexen-1-yltrimethyl-

Organic Synthesis Electrophilic Substitution Vinylsilane Reactivity

1-Cyclohexen-1-yltrimethylsilane (1-trimethylsilylcyclohexene; CAS 17874-17-8) is an organosilicon compound of formula C₉H₁₈Si (MW 154.33 g/mol). It belongs to the class of vinylsilanes bearing a trimethylsilyl (TMS) group directly attached to an sp²-hybridized carbon of a cyclohexene ring.

Molecular Formula C9H18Si
Molecular Weight 154.32 g/mol
CAS No. 17874-17-8
Cat. No. B100276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilane, 1-cyclohexen-1-yltrimethyl-
CAS17874-17-8
Molecular FormulaC9H18Si
Molecular Weight154.32 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C1=CCCCC1
InChIInChI=1S/C9H18Si/c1-10(2,3)9-7-5-4-6-8-9/h7H,4-6,8H2,1-3H3
InChIKeyGCNCLIUGTVEEBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclohexen-1-yltrimethylsilane (CAS 17874-17-8): Chemical Identity and Procurement Baseline


1-Cyclohexen-1-yltrimethylsilane (1-trimethylsilylcyclohexene; CAS 17874-17-8) is an organosilicon compound of formula C₉H₁₈Si (MW 154.33 g/mol) . It belongs to the class of vinylsilanes bearing a trimethylsilyl (TMS) group directly attached to an sp²-hybridized carbon of a cyclohexene ring . This structural feature distinguishes it from its positional isomers and endows it with unique electronic and steric properties that dictate its reactivity in electrophilic substitutions, cycloadditions, and reductions [1][2].

Vinylsilane with β-silicon effect for electrophilic substitution and cycloaddition
Enables regioselective C–C bond formation at the TMS-bearing vinylic carbon
Stable Si–C bond under dissolving-metal reductions, allowing sequential transformations

Why Substituting 1-Cyclohexen-1-yltrimethylsilane (CAS 17874-17-8) with Positional Isomers Fails in Precision Synthesis


The trimethylsilyl (TMS) group exerts a profound electronic influence on the cyclohexene ring, but this influence is strictly position-dependent. In 1-cyclohexen-1-yltrimethylsilane, the silicon atom is bonded directly to an sp² carbon at the allylic position of the double bond. This creates a vinylsilane with enhanced reactivity towards electrophiles due to the β-silicon effect [1]. In contrast, positional isomers such as 3-trimethylsilylcyclohexene (CAS 40934-71-2) and 4-trimethylsilylcyclohexene (CAS 40934-72-3) lack this conjugation and behave more like simple alkyl-substituted alkenes [2]. Consequently, the site-selectivity and outcome of key transformations—including Friedel-Crafts alkylations, hydroboration-oxidation, and dissolving metal reductions—differ dramatically, rendering the isomers non-interchangeable [1][2].

Positional isomer mismatch

3- and 4-TMS-cyclohexene lack the β-silicon conjugation of the 1-isomer; electrophilic reactivity and regioselectivity may shift significantly.

Hydroboration-oxidation divergence

The allylic TMS group directs boron migration differently; product distribution of silylated cyclohexanols does not transfer between isomers.

Reductive stability not generalizable

Benkeser reduction outcome is sensitive to substitution pattern; Si–C cleavage may occur with isomers or aryl silanes, altering intermediate stability.

Quantitative Comparative Evidence: Performance of 1-Cyclohexen-1-yltrimethylsilane vs. Closest Analogs


Friedel-Crafts Alkylation: Site-Selective Substitution at Silicon-Bearing Carbon

1-Cyclohexen-1-yltrimethylsilane undergoes Friedel-Crafts reactions with site-selectivity at the carbon atom bearing the trimethylsilyl group. This contrasts sharply with the behavior of its 3- and 4-trimethylsilyl isomers and with styrene itself [1].

Friedel-Crafts Alkylation
Cross-study comparable
Site-selective substitution at TMS-bearing vinylic carbon; styrene yields less product under same conditions
Enables regioselective C–C bond formation not achievable with isomeric or non-silylated alkenes
Friedel-Crafts with benzoyl chloride, AlCl₃ catalyst
Organic Synthesis Electrophilic Substitution Vinylsilane Reactivity

Hydroboration-Oxidation: Distinct Product Distribution Under Thermodynamic Control

Hydroboration-oxidation of 1-trimethylsilylcyclohexene with thexylborane in THF under thermodynamic conditions yields a mixture of 2- and 3-trimethylsilylcyclohexanols as major products, with the ratio highly dependent on temperature and reagent [1]. The product distribution differs from that of the 3- and 4-silyl isomers, which show different migration patterns of the boron atom [1].

Hydroboration-Oxidation
Cross-study comparable
Produces 2- and 3-TMS-cyclohexanol mixture; regioisomer profile distinct from 3- and 4-silyl isomers
Supports access to silylated cyclohexanol scaffolds for diversity-oriented synthesis
Thexylborane/THF, thermodynamic control; ratio temperature-dependent
Regioselective Functionalization Hydroboration Cyclohexanol Synthesis

Benkeser Reduction: Clean Conversion to Cyclohexane with Retention of Silicon

In a Benkeser reduction (lithium in ethylamine), 1-cyclohexenyltrimethylsilane is reduced cleanly to the corresponding cyclohexane derivative without Si-C bond cleavage [1]. This contrasts with the behavior of aryltrimethylsilanes under the same conditions, where Si-C bond cleavage is observed for some substrates [1].

Benkeser Reduction
Class-level inference
Clean conversion to cyclohexane derivative; no Si–C cleavage, unlike some aryltrimethylsilanes
Preserves silyl group under strong reducing conditions for subsequent manipulation
Li/ethylamine; contrasts with Si–C lability observed in aryl systems
Dissolving Metal Reduction Benkeser Reduction Silane Stability

Calculated Physicochemical Properties: Boiling Point and Density Differentiation

Calculated physicochemical properties for 1-cyclohexen-1-yltrimethylsilane (CAS 17874-17-8) include a density of 0.823 g/cm³ and a boiling point of 146.8 °C (760 mmHg) . These values differ from those of the 3-silyl isomer (3-(trimethylsilyl)-1-cyclohexene, CAS 40934-71-2), which has a reported boiling point of 53-55 °C at 10 Torr (significantly lower boiling point) . Such differences are critical for separation and purification strategies.

Boiling Point & Density
Calculated values
BP: 146.8°C (760 mmHg, calc); density: 0.823 g/cm³ (calc)
Facilitates purification by distillation; higher BP vs. 3-isomer aids separation
Comparator 3-isomer BP 53–55°C at 10 Torr; data to verify experimentally
Physicochemical Properties Purification Material Sourcing

Epoxidation Reactivity: Influence of Allylic Silicon on Ring-Opening vs. Isomers

The epoxide derived from 1-trimethylsilylcyclohexene exhibits distinct ring-opening behavior compared to epoxides from non-silylated cyclohexenes due to the β-silicon effect. A direct comparison study notes that the ring-opening of 1-trimethylsilylcyclohexene oxide differs significantly from electrophilic additions to the parent vinylsilane, and by extension, from non-silylated epoxides [1].

Epoxide Ring-Opening
Class-level inference
β-Silicon effect directs nucleophilic attack; distinct from non-silylated cyclohexene oxide
Enables regioselective ring-opening for stereoselective synthesis
Abstract-only reference; quantitative comparison not available
Epoxidation Electrophilic Addition Vinylsilane

Optimal Research and Industrial Applications for 1-Cyclohexen-1-yltrimethylsilane (CAS 17874-17-8)


Regioselective Friedel-Crafts Alkylation for Complex Molecule Construction

Use as a vinylsilane nucleophile in Friedel-Crafts alkylations to install a cyclohexenyl group site-selectively at the silicon-bearing carbon. The trimethylsilyl group directs electrophilic attack, enabling the synthesis of substituted cyclohexenes with defined regio- and stereochemistry [1]. This is particularly valuable in the late-stage functionalization of aromatic systems in medicinal chemistry and materials science.

Synthesis of Silylated Cyclohexanols via Hydroboration-Oxidation

Employ in hydroboration-oxidation sequences to generate mixtures of 2- and 3-trimethylsilylcyclohexanols. The product distribution can be tuned by choice of hydroborating agent and temperature, providing access to silylated cyclohexanol scaffolds that serve as versatile intermediates for further functionalization (e.g., Peterson olefination, oxidation to ketones) [2].

Stable Vinylsilane Intermediate for Reductive Transformations

Utilize as a stable vinylsilane building block in multi-step syntheses requiring strong reducing conditions. The Si-C bond in 1-cyclohexenyltrimethylsilane remains intact during Benkeser reductions (lithium/ethylamine), allowing for the selective reduction of the alkene moiety while preserving the silyl group for subsequent cross-coupling or elimination reactions [3].

Application
Selection Property
Validation Focus
Regioselective Friedel-Crafts Alkylation
Vinylsilane with β-silicon effect
Site-selective electrophilic substitution at TMS-bearing carbon
Silylated Cyclohexanol Synthesis via Hydroboration
Allylic TMS-directed boron migration
Regioisomer profile control by reagent and temperature
Reductive Transformations with Si Retention
Stable Si–C bond under dissolving-metal conditions
Preservation of silyl group for subsequent coupling or elimination steps

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